Citalopram Oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

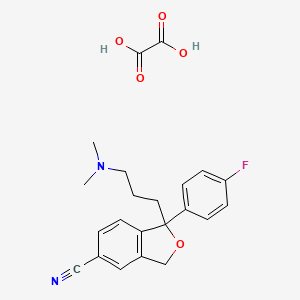

Citalopram Oxalate is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is the oxalate salt form of citalopram, a racemic bicyclic phthalane derivative. This compound is known for its efficacy in treating major depressive disorder and generalized anxiety disorder by increasing serotonin levels in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citalopram Oxalate involves several steps:

Formation of 5-Cyano-phthalide: This is achieved by reacting phthalic anhydride with potassium cyanide.

Grignard Reaction: The 5-Cyano-phthalide undergoes a Grignard reaction with p-Fluoro bromo benzene to form an intermediate.

Amine Introduction: The intermediate reacts with N,N-dimethyl-3-chloropropylamine to form citalopram.

Resolution: The racemic mixture of citalopram is resolved to obtain the S-enantiomer, which is then reacted with oxalic acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Techniques such as crystallization, filtration, and centrifugation are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Citalopram Oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form citalopram-N-oxide.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: Halogen substitution reactions can occur at the fluorophenyl ring

Common Reagents and Conditions

Oxidation: Metachloroperbenzoic acid in aprotic solvents like methylene dichloride or acetonitrile.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions

Major Products

Citalopram-N-oxide: Formed during oxidation.

Desmethylcitalopram: A product of reduction.

Halogenated derivatives: Formed during substitution reactions

Scientific Research Applications

Citalopram Oxalate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of SSRIs and their interactions.

Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.

Medicine: Extensively studied for its efficacy in treating depression, anxiety, and other psychiatric disorders.

Industry: Used in the development of new antidepressant formulations and as a standard in quality control .

Mechanism of Action

Citalopram Oxalate exerts its effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing its availability in the brain. It binds to the serotonin transporter (SERT) at the orthosteric site, preventing serotonin reabsorption. This leads to enhanced serotonergic neurotransmission, which is associated with its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Escitalopram: The S-enantiomer of citalopram, known for its higher potency and efficacy.

Fluoxetine: Another SSRI with a similar mechanism but different pharmacokinetic properties.

Sertraline: An SSRI with a broader spectrum of action.

Uniqueness

Citalopram Oxalate is unique due to its racemic nature, providing a balance of efficacy and tolerability. Compared to escitalopram, it has a slightly different side effect profile and is less potent, but it remains a widely used and effective treatment for depression .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207559-01-1 |

Source

|

| Record name | Citalopram oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207559011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5RDX2419X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.